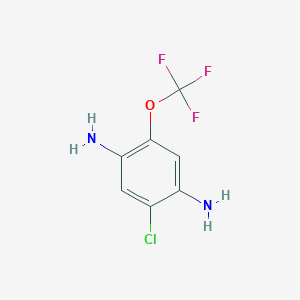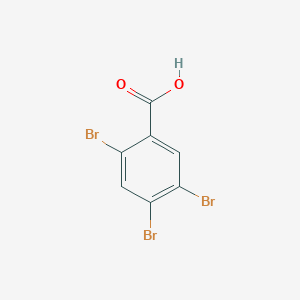
4-Nitrophenyl 3-methyl butyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3-methyl butyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a nitrophenyl group attached to a carbonate moiety, which is further linked to a 3-methyl butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 3-methyl butyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 3-methyl butyl carbonate can undergo various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and 3-methyl butanol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas and a palladium catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles (e.g., amines or alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Major Products Formed
Hydrolysis: 4-Nitrophenol and 3-methyl butanol.
Reduction: 4-Aminophenyl 3-methyl butyl carbonate.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3-methyl butyl carbonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems, where it can act as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3-methyl butyl carbonate primarily involves its hydrolysis to release 4-nitrophenol and 3-methyl butanol. The hydrolysis reaction is catalyzed by enzymes such as esterases, which cleave the carbonate bond. The released 4-nitrophenol can further undergo metabolic transformations, including reduction to 4-aminophenol.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but contains an acetate group instead of a carbonate group.
4-Nitrophenyl butyrate: Contains a butyrate group instead of a carbonate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Uniqueness
4-Nitrophenyl 3-methyl butyl carbonate is unique due to the presence of both a nitrophenyl group and a 3-methyl butyl group linked through a carbonate moiety. This unique structure imparts specific reactivity and properties to the compound, making it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
3-methylbutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-9(2)7-8-17-12(14)18-11-5-3-10(4-6-11)13(15)16/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
QFJCPLNAGRFLBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
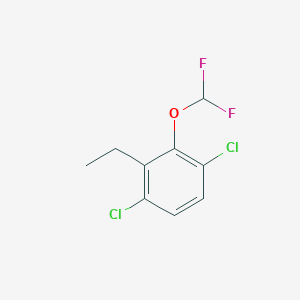

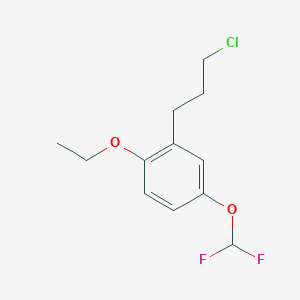
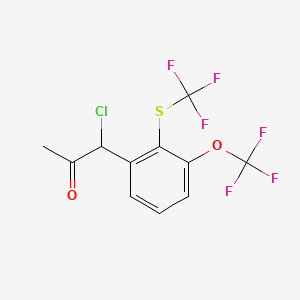
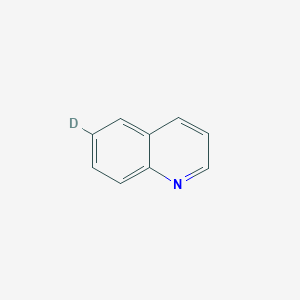
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)
